4-cyano-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide
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Overview
Description
The compound “4-cyano-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups including a cyano group (-CN), a sulfonamide group (-SO2NH2), and a thiophene ring (a five-membered ring containing four carbon atoms and a sulfur atom). These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano group, the sulfonamide group, and the thiophene ring would all contribute to the overall structure. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of the molecular structure .Chemical Reactions Analysis
Again, while I don’t have specific information on this compound, compounds with similar functional groups can undergo a variety of chemical reactions. For example, the cyano group can participate in nucleophilic substitution reactions, and the sulfonamide group can participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would be influenced by the functional groups in the compound. For example, the cyano group is polar, which could affect the compound’s solubility in different solvents .Scientific Research Applications
Carbonic Anhydrase Inhibition
Benzenesulfonamides have been extensively studied for their inhibitory effects on carbonic anhydrases (CAs), enzymes crucial for pH regulation and ion transport in various biological systems. For instance, studies have shown that certain sulfonamides strongly inhibit human carbonic anhydrase isoforms, which are implicated in various diseases, including glaucoma, epilepsy, and certain types of cancer (Gul et al., 2016). Another study synthesized sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold, demonstrating potent inhibitory activity against carbonic anhydrase isozymes, indicating potential for therapeutic applications in lowering intraocular pressure in glaucoma (Casini et al., 2002).
Anticancer Activity
Certain benzenesulfonamides have exhibited interesting cytotoxic activities, making them candidates for anti-tumor activity studies. Research into the bioactivity of new benzenesulfonamides has uncovered compounds with significant cytotoxicity and tumor specificity, highlighting their potential as anticancer agents. For example, derivatives have been identified with high tumor selectivity and potency, suggesting the role of these compounds in developing novel anticancer therapies (Gul et al., 2016).
Antimicrobial and Antifungal Applications
The synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, including those with benzenesulfonamide groups, have been evaluated against various bacteria and fungi. These compounds' structures and antimicrobial efficacy highlight their potential in designing new antimicrobial agents to combat resistant strains (Sarvaiya et al., 2019).
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. For example, if it has bioactive properties, it could be studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block for synthesizing other complex molecules .
properties
IUPAC Name |
4-cyano-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-11(18)15-7-4-13(21-15)8-9-17-22(19,20)14-5-2-12(10-16)3-6-14/h2-7,11,17-18H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGXVTRADFPDDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNS(=O)(=O)C2=CC=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide |
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